molecular formula C17H14O7 B12379059 Quercetin 5,3'-dimethyl ether

Quercetin 5,3'-dimethyl ether

Cat. No.: B12379059
M. Wt: 330.29 g/mol
InChI Key: NKJWZTPASPJYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,5-Di-O-methyl quercetin, also known as 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-chromen-4-one, is a flavonoid natural product. It is a derivative of quercetin, a well-known flavonoid found in various fruits, vegetables, and herbs. This compound is recognized for its potential antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5-Di-O-methyl quercetin typically involves the methylation of quercetin. One common method includes the reaction of quercetin with methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, leading to the formation of the desired methylated product .

Industrial Production Methods: Industrial production of 3’,5-Di-O-methyl quercetin may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, encapsulation techniques using polymers like poly(methyl methacrylate) (PMMA) can be employed to improve the compound’s stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions: 3’,5-Di-O-methyl quercetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’,5-Di-O-methyl quercetin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’,5-Di-O-methyl quercetin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3’,5-Di-O-methyl quercetin is unique compared to other similar compounds due to its specific methylation pattern:

    Similar Compounds: Quercetin, 3-o-methylquercetin, rhamnazin.

    Uniqueness: The specific methylation at the 3’ and 5 positions enhances its stability and bioavailability compared to quercetin. .

Properties

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one

InChI

InChI=1S/C17H14O7/c1-22-11-5-8(3-4-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3

InChI Key

NKJWZTPASPJYBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)O)O

Origin of Product

United States

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